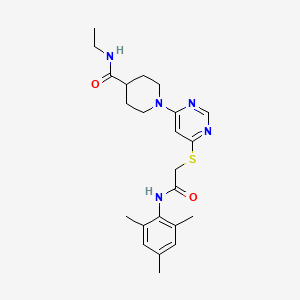

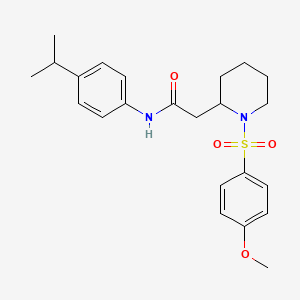

1-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic molecule that contains multiple ring structures, including a pyridazine and an oxadiazole ring. The presence of a trifluoromethyl group suggests potential for increased biological activity or stability due to the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been reported using various methods. For instance, the synthesis of oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides was achieved through the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . Another approach involved the condensation of hydrazides with aromatic aldehydes and acetone to form hydrazones, which could potentially be further cyclized to form oxadiazole derivatives . Additionally, the synthesis of oxadiazole scaffolds was accomplished through iodine-catalyzed oxidative cyclization of hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction analysis revealed planar molecules with unusual bond lengths and angles in the case of oxadiazolo[3,4-d]pyridazine trioxides . Detailed structure examination of oxadiazole derivatives was performed using NMR techniques and molecular modeling . The crystal structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one provided insights into the molecular geometry and hydrogen bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole and pyridazine derivatives has been explored in various studies. For example, the reaction of phenylazo derivatives of β-dicarbonyl compounds with dimethylformamide dimethylacetal yielded new pyridazinone derivatives . The reactivity of these compounds with hydrazine hydrate led to the formation of pyrazolo[4,3-c]pyridazines . The synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved cyclocondensation reactions with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole and pyridazine derivatives are influenced by their molecular structure. The high crystal density of oxadiazolo[3,4-d]pyridazine trioxides suggests potential for use in high-energy applications, although thermal stability may be a concern . The presence of substituents such as the trifluoromethyl group can affect the electronic properties and stability of the compounds . The antimicrobial and antioxidant activities of some oxadiazole derivatives have been evaluated, indicating potential medicinal applications .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking . The trifluoromethyl group may enhance the compound’s binding affinity to its targets due to its strong electronegativity .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .

Pharmacokinetics

The trifluoromethyl group in the compound may enhance its metabolic stability and bioavailability .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and pesticidal activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment due to the ionizable groups in its structure .

特性

IUPAC Name |

1-phenyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N4O2/c20-19(21,22)13-8-6-12(7-9-13)17-23-18(28-25-17)16-15(27)10-11-26(24-16)14-4-2-1-3-5-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOJPXFSWVLSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate](/img/structure/B2479936.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2479949.png)